molecular formula C19H26N2O3 B4237569 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4237569
M. Wt: 330.4 g/mol
InChI Key: BBQBMLYCAUQMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.

Mechanism of Action

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the endogenous ligand glycine. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability. The blockade of the NMDA receptor by 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce a variety of physiological and biochemical effects, including changes in synaptic plasticity, neuronal firing patterns, and gene expression.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce a variety of biochemical and physiological effects in the brain. It has been demonstrated to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and acetylcholine. 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce changes in the expression of various genes involved in synaptic plasticity and neuronal survival. In addition, 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce changes in neuronal firing patterns, which may contribute to its effects on learning and memory.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its short half-life, which requires frequent administration, and its potential for inducing seizures at high doses.

Future Directions

There are several future directions for research on 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can discriminate between different subtypes of the receptor. Another area of interest is the investigation of the potential therapeutic applications of 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the long-term effects of 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on neuronal function and survival, as well as its potential for inducing neurotoxicity.

Scientific Research Applications

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research, particularly in the field of neuroscience. Its ability to selectively block the NMDA receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation, as well as the pathophysiology of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13-8-9-17(24-2)16(10-13)20-19(23)14-11-18(22)21(12-14)15-6-4-3-5-7-15/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQBMLYCAUQMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.